(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide
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Overview
Description
“(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a nitrophenyl group (a benzene ring with a nitro group), and an amide group (a carbonyl group attached to a nitrogen). The “2E” indicates the configuration of the double bond in the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzyl and nitrophenyl groups), a double bond (indicated by the “2E” configuration), and an amide functional group. The presence of these different functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution. The amide group could participate in hydrolysis reactions under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the amide group could increase its solubility in polar solvents. The aromatic rings could contribute to its UV-Vis absorption spectrum .Scientific Research Applications
Crystal Structure and Synthesis
Research into the structural properties of similar nitrophenyl benzamides, such as 2-Nitro-N-(4-nitrophenyl)benzamide, has elucidated their crystal structures, showcasing the molecule's arrangement and intermolecular interactions. These studies reveal details about the dihedral angles between aromatic rings and the presence of intramolecular and intermolecular hydrogen bonds, contributing to the stabilization of the structure in the solid state (Saeed, Hussain, & Flörke, 2008).
Synthetic Applications
The compound's framework has been used as a building block in polymer science, particularly in the synthesis of well-defined aromatic polyamides and block copolymers. These materials exhibit unique properties due to their specific structural configurations, useful in advanced material science applications (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Material Science and Chemistry
Further research demonstrates the compound's relevance in material science, such as its role in the synthesis of novel polyimides with improved thermal stability. The introduction of sulfone, ether, and amide structures into the polymer backbone enhances material properties, making these polyimides valuable for high-performance applications (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).
Reaction Mechanisms
In the field of organic chemistry, studies on related compounds have explored complex reaction mechanisms, such as the formation of enamides through isomerization of N-allyl amides. These reactions yield geometrically defined di-, tri-, and tetrasubstituted enamides, showcasing the compound's versatility in synthetic organic chemistry (Trost, Cregg, & Quach, 2017).
Environmental and Analytical Applications
The structural analogs of the compound have been employed in environmental and analytical chemistry for the detection of specific ions in aqueous solutions. For instance, N-nitrophenyl benzamide derivatives serve as chemosensors for cyanide, leveraging the strong affinity of cyanide towards the acyl carbonyl carbon for highly selective detection processes (Sun, Wang, & Guo, 2009).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Future Directions
The future research directions for this compound could be vast and would depend on its intended application. If it’s a potential drug, future studies could focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s a reagent or an intermediate in chemical synthesis, future research could explore its reactivity and potential applications in the synthesis of other complex molecules .
Properties
IUPAC Name |
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c27-22(19-11-13-20(14-12-19)26(29)30)25-21(15-17-7-3-1-4-8-17)23(28)24-16-18-9-5-2-6-10-18/h1-15H,16H2,(H,24,28)(H,25,27)/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUVRYKCAAVWST-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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